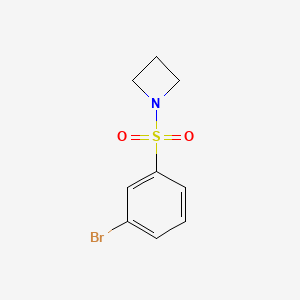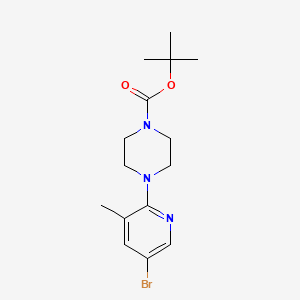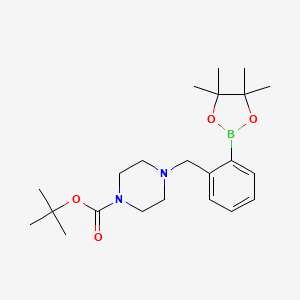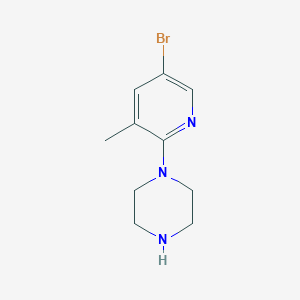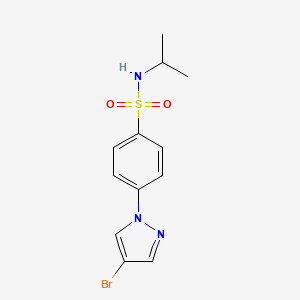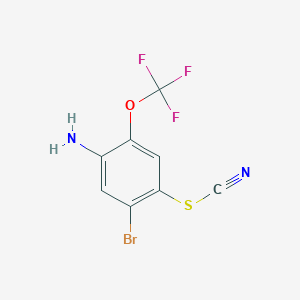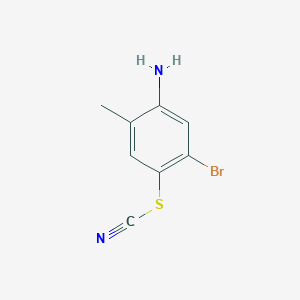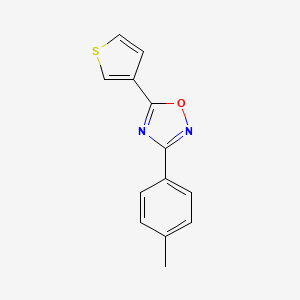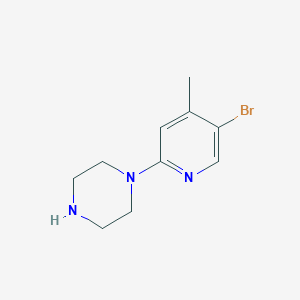
4-Bromobut-3-en-1-ol
概要
説明
4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .
Synthesis Analysis
The synthesis of this compound involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .Molecular Structure Analysis
The molecular formula of this compound is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .Chemical Reactions Analysis
The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .科学的研究の応用
Carbonyl Allylation
4-Bromobut-3-en-1-ol and related compounds have been used in carbonyl allylation processes. For instance, 1-Bromobut-2-ene has been used in a dichloromethane–water biphasic system to produce 1-substituted pent-3-en-1-ols and 2-methylbut-3-en-1-ols via regioselective addition to aldehydes (Masuyama, Kishida, & Kurusu, 1995).
Stereoselective Epoxidation
Stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol has been carried out with various alkene-utilizing bacteria. This research highlighted the influence of bromine atoms or hydroxyl groups on the stereochemical outcome of microbial epoxidation (Archelas, Hartmans, & Tramper, 1988).
Synthesis of Tetrahydropyranones
3-Bromobut-3-en-1-ols have been used in the diastereoselective synthesis of tetrahydropyranones. The methodology involves initial formation of a six-membered tetrahydropyranyl carbocation, followed by nucleophilic attack and elimination of HBr (Bora, Shit, Sahu, & Saikia, 2023).
Research on the reductive coupling of 4-bromo-3,3,4,4-tetrafluoro-1-butene has explored the smooth introduction of a tetrafluoroethylene unit into organic molecules. This process can yield various adducts in high to excellent yields (Konno et al., 2011).
Imidazo[1,2-a]pyridin-4-ium-8-olate Derivatives
The reaction of 4-bromobut-2-enoates with N-alkylimidazoles has been proposed as a method for obtaining imidazo[1,2-a]pyridin-4-ium-8-olate derivatives, important for various chemical applications (Shelepyuk et al., 2015).
Bromination of Cyclopent-2-en-1-ones
This compound derivatives have been used in the bromination of cyclopent-2-en-1-ones, demonstrating the versatility of bromination methods for the synthesis of various synthons in organic chemistry (Shirinian et al., 2012).
Synthesis of Arsonolipids
4-Bromobut-1-ene has been used as a starting material in synthetic routes leading to arsonic acids and dithioarsonites, highlighting its potential in the synthesis of novel compounds (Serves et al., 1995).
Biocatalytic Production
The enzymatic production of (S)-4-bromo-3-hydroxybutyrate, which is structurally related to this compound, has been explored for industrial applications, particularly in the production of statin compounds (Asako, Shimizu, & Itoh, 2009).
作用機序
Target of Action
The primary target of 4-Bromobut-3-en-1-ol is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a bacterium that plays a crucial role in the oxidation of methane .
Mode of Action
It is known to interact with its target, the methane monooxygenase component a alpha chain .
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromobut-3-en-1-ol plays a significant role in biochemical reactions, particularly in carbonyl allylation processes. It has been used in the synthesis of various organic compounds and as a reagent in different chemical reactions. The compound interacts with enzymes such as acetyltransferases, which catalyze the acetylation of this compound with acetic acid . Additionally, it has been utilized in stereoselective epoxidation reactions, highlighting its interaction with alkene-utilizing bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with acetyltransferases and its role in carbonyl allylation processes indicate its ability to modulate enzyme activity . Additionally, the compound’s involvement in stereoselective epoxidation suggests that it can influence the stereochemistry of biochemical reactions, thereby affecting gene expression and cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in carbonyl allylation and stereoselective epoxidation highlights its involvement in metabolic processes that influence metabolite levels and metabolic flux. Additionally, its interaction with acetyltransferases suggests its participation in acetylation reactions, further impacting metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its involvement in acetylation and epoxidation reactions indicates that it may localize to regions where these processes are prominent, such as the endoplasmic reticulum or mitochondria .
特性
IUPAC Name |
4-bromobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



